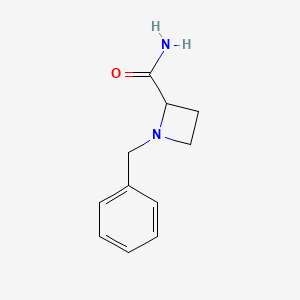

1-Benzylazetidine-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzylazetidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-11(14)10-6-7-13(10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSSYUHBYRIDQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1C(=O)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448772 | |

| Record name | 1-benzylazetidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40432-40-4 | |

| Record name | 1-benzylazetidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 1-Benzylazetidine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Benzylazetidine-2-carboxamide. The information is curated for professionals in research and drug development who require a detailed understanding of this compound's characteristics for its potential applications in medicinal chemistry and organic synthesis. This document summarizes available data, outlines detailed experimental protocols for property determination, and presents a logical workflow for these experimental processes.

Core Physicochemical Properties

This compound, a derivative of the strained four-membered azetidine ring, is a versatile building block in the synthesis of more complex molecules.[1] Its physicochemical properties are crucial for predicting its behavior in biological systems and for designing synthetic routes.

The quantitative data available for this compound are summarized in the table below. It is important to note that much of the publicly available data is predicted through computational models rather than determined through direct experimentation.

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₁H₁₄N₂O | - | [2][3] |

| Molecular Weight | 190.24 g/mol | - | [2][3] |

| CAS Number | 40432-40-4 | - | [2][3] |

| Density | 1.198 g/cm³ | Predicted | [2] |

| Boiling Point | 363.3 °C at 760 mmHg | Predicted | [2] |

| Flash Point | 173.5 °C | Predicted | [2] |

| LogP | 1.3844 | Predicted | [2] |

| Appearance | White or brown solid | Experimental | [1] |

| Storage Temperature | 0-8 °C | - | [1] |

Experimental Protocols for Physicochemical Property Determination

Due to the limited availability of experimental data for this compound, this section provides detailed, generic protocols for determining key physicochemical properties. These standard methods are widely applicable to organic compounds of this nature.

Determination of Melting Point

The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting range typically indicates a high degree of purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[4]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., an oil bath or a metal block apparatus).

-

Heating: The sample is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the melting point is approached.[5]

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes liquid (the completion of melting) are recorded. This range is the melting point of the compound.[5]

Determination of Acid Dissociation Constant (pKa)

The pKa value is crucial for predicting the ionization state of a compound at a given pH, which significantly influences its solubility, absorption, and distribution in biological systems.[6]

Methodology: Potentiometric Titration

-

Solution Preparation: A solution of the compound with a known concentration (e.g., 1 mM) is prepared in a suitable solvent, often a mixture of water and a co-solvent for sparingly soluble compounds.[6] The ionic strength of the solution is kept constant using an electrolyte like 0.15 M KCl.[2]

-

Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer. The solution is purged with an inert gas like nitrogen to remove dissolved carbon dioxide.[2]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the compound. The pH is recorded after each incremental addition of the titrant.[6]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[6]

Determination of Octanol-Water Partition Coefficient (LogP/LogD)

LogP (for non-ionizable compounds) and LogD (for ionizable compounds at a specific pH) are measures of a compound's lipophilicity, which is a key determinant of its membrane permeability and pharmacokinetic properties.[7]

Methodology: Shake-Flask Method

-

Phase Preparation: n-Octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.[3]

-

Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., DMSO).[3]

-

Partitioning: A known amount of the compound is added to a mixture of the pre-saturated n-octanol and aqueous buffer. The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.[8]

-

Phase Separation and Analysis: The mixture is centrifuged to ensure complete separation of the two phases. The concentration of the compound in each phase is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[8]

-

Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's absorption and bioavailability.

Methodology: Shake-Flask Method for Thermodynamic Solubility

-

Equilibration: An excess amount of the solid compound is added to an aqueous buffer (e.g., at physiological pH 7.4).[9]

-

Incubation: The suspension is agitated (e.g., shaken or stirred) in a thermostated environment for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.[9]

-

Separation: The undissolved solid is removed by centrifugation and/or filtration to obtain a saturated solution.[9]

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC or LC-MS.[9]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and physicochemical characterization of a target compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information in the public domain detailing the involvement of this compound in any particular signaling pathways or its specific biological activities. Its utility has been primarily documented as a synthetic intermediate in the creation of more complex molecules for pharmaceutical research.[1] Further studies are required to elucidate any potential biological targets or mechanisms of action.

References

- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. LogP / LogD shake-flask method [protocols.io]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 9. Aqueous Solubility Assay - Enamine [enamine.net]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Benzylazetidine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-benzylazetidine-2-carboxamide, a substituted azetidine derivative of interest in medicinal chemistry and drug discovery. This document details the synthetic pathway from azetidine-2-carboxylic acid, outlines the experimental protocols, and presents the expected analytical characterization of the final compound.

Introduction

Azetidines are four-membered nitrogen-containing heterocyclic compounds that are valuable building blocks in organic synthesis. Their conformational rigidity and ability to introduce specific stereochemistry make them attractive scaffolds in the design of novel therapeutic agents. The N-benzyl group is a common protecting group and can also contribute to the biological activity of a molecule. The carboxamide functional group is a key feature in many pharmaceuticals, contributing to hydrogen bonding interactions with biological targets. This guide focuses on the preparation and detailed characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a three-step process starting from azetidine-2-carboxylic acid. The overall synthetic workflow is illustrated below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl azetidine-2-carboxylate

-

To a solution of azetidine-2-carboxylic acid (1.0 eq) in methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq).

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3 x 10 volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl azetidine-2-carboxylate, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 1-benzylazetidine-2-carboxylate

-

Dissolve methyl azetidine-2-carboxylate (1.0 eq) in acetonitrile (10 volumes).

-

Add potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq) to the solution.

-

Heat the mixture to reflux and stir for 12-18 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure methyl 1-benzylazetidine-2-carboxylate.

Step 3: Synthesis of this compound

-

To methyl 1-benzylazetidine-2-carboxylate (1.0 eq), add a 25% aqueous solution of ammonia (10-15 volumes).

-

Stir the mixture vigorously at room temperature for 24-48 hours. The progress of the amidation can be monitored by TLC or LC-MS.

-

Upon completion, extract the reaction mixture with dichloromethane (3 x 10 volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel (eluent: methanol/dichloromethane gradient) to yield this compound.

Characterization Data

The structural confirmation and purity assessment of this compound are performed using various analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂O |

| Molecular Weight | 190.24 g/mol |

| Appearance | Predicted: White to off-white solid |

| Boiling Point (predicted) | 363.3 °C at 760 mmHg |

| Density (predicted) | 1.198 g/cm³ |

Spectroscopic Data (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Aromatic Protons (Benzyl group): Multiplet in the range of δ 7.20-7.40 ppm (5H).

-

Amide Protons (-CONH₂): Two broad singlets, one around δ 6.5-7.5 ppm and another around δ 5.5-6.5 ppm (2H total).

-

Benzylic Protons (-CH₂-Ph): A singlet or two doublets (AB quartet) around δ 3.60-4.00 ppm (2H).

-

Azetidine Ring Protons:

-

CH at C2: A triplet or doublet of doublets around δ 3.50-3.80 ppm (1H).

-

CH₂ at C4: Multiplets around δ 3.00-3.40 ppm (2H).

-

CH₂ at C3: Multiplets around δ 2.00-2.50 ppm (2H).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Carbonyl Carbon (-CONH₂): δ 170-175 ppm.

-

Aromatic Carbons (Benzyl group):

-

Quaternary carbon: ~δ 138-140 ppm.

-

CH carbons: δ 127-130 ppm.

-

-

Benzylic Carbon (-CH₂-Ph): ~δ 55-60 ppm.

-

Azetidine Ring Carbons:

-

CH at C2: ~δ 60-65 ppm.

-

CH₂ at C4: ~δ 50-55 ppm.

-

CH₂ at C3: ~δ 20-25 ppm.

-

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3100 | N-H stretching (amide) |

| 3100-3000 | C-H stretching (aromatic) |

| 3000-2850 | C-H stretching (aliphatic) |

| ~1670 | C=O stretching (Amide I) |

| ~1600 | N-H bending (Amide II) |

| 1495, 1450 | C=C stretching (aromatic) |

MS (Mass Spectrometry)

-

Molecular Ion Peak (M⁺): m/z = 190.

-

Major Fragmentation Ion: A prominent peak at m/z = 91, corresponding to the stable benzyl cation ([C₇H₇]⁺). Another likely fragmentation would be the loss of the carboxamide group.

Conclusion

This technical guide provides a detailed methodology for the synthesis of this compound and a predictive overview of its characterization. The described synthetic route is robust and relies on well-established chemical transformations. The provided analytical data serves as a benchmark for researchers working on the synthesis and characterization of this and structurally related compounds, facilitating its potential application in drug discovery and development programs. It is recommended that the predicted spectroscopic data be confirmed with experimental results for any newly synthesized batches of this compound.

Technical Guide: Spectroscopic and Synthetic Profile of 1-Benzylazetidine-2-carboxamide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylazetidine-2-carboxamide is a small molecule of interest in medicinal chemistry and drug development due to the prevalence of the azetidine ring and carboxamide functional group in bioactive compounds. The azetidine moiety, a four-membered nitrogen-containing heterocycle, can influence the physicochemical properties and pharmacological activity of a molecule. The benzyl group provides a lipophilic aromatic portion, and the carboxamide group can participate in hydrogen bonding, a key interaction in many biological systems. This guide provides a predicted spectroscopic profile and a plausible synthetic route for this compound to aid researchers in its synthesis, identification, and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and absorption frequency ranges for the constituent functional groups.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.35 - 7.25 | m | 5H | Aromatic protons (C₆H₅) |

| ~6.5 - 5.5 | br s | 2H | Amide protons (-CONH₂) |

| ~4.0 - 3.8 | t | 1H | Azetidine C2-H |

| ~3.8 - 3.6 | d | 1H | Benzylic proton (-CH₂Ph) |

| ~3.5 - 3.3 | d | 1H | Benzylic proton (-CH₂Ph) |

| ~3.4 - 3.2 | m | 1H | Azetidine C4-H |

| ~3.0 - 2.8 | m | 1H | Azetidine C4-H |

| ~2.4 - 2.2 | m | 1H | Azetidine C3-H |

| ~2.1 - 1.9 | m | 1H | Azetidine C3-H |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The amide protons may exhibit broader signals and their chemical shift can vary significantly.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~175 - 170 | Carbonyl carbon (-CONH₂) |

| ~138 - 135 | Quaternary aromatic carbon (C-ipso of benzyl) |

| ~129 - 127 | Aromatic carbons (C-ortho, C-meta, C-para of benzyl) |

| ~65 - 60 | Azetidine C2 |

| ~60 - 55 | Benzylic carbon (-CH₂Ph) |

| ~55 - 50 | Azetidine C4 |

| ~30 - 25 | Azetidine C3 |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch (amide) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 3000 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1680 - 1640 | Strong | C=O stretch (Amide I band) |

| ~1600 - 1550 | Medium | N-H bend (Amide II band) |

| ~1600, ~1495, ~1450 | Medium to Weak | C=C stretch (aromatic ring) |

Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 190 | [M]⁺, Molecular ion |

| 173 | [M - NH₃]⁺ |

| 146 | [M - CONH₂]⁺ |

| 91 | [C₇H₇]⁺, Tropylium ion (base peak) |

| 77 | [C₆H₅]⁺, Phenyl cation |

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned via the amidation of 1-benzylazetidine-2-carboxylic acid. This can be achieved through activation of the carboxylic acid followed by reaction with ammonia.

Step 1: Synthesis of 1-Benzylazetidine-2-carboxylic acid This starting material can be synthesized from azetidine-2-carboxylic acid via N-benzylation with benzyl bromide in the presence of a base.

Step 2: Amidation of 1-Benzylazetidine-2-carboxylic acid

-

Materials:

-

1-Benzylazetidine-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or a peptide coupling reagent (e.g., HBTU, HATU)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Ammonia solution (e.g., 7N in methanol) or ammonium chloride and a non-nucleophilic base (e.g., triethylamine)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure (via acyl chloride):

-

To a solution of 1-benzylazetidine-2-carboxylic acid (1 equivalent) in anhydrous DCM under an inert atmosphere, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by TLC.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

-

Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to a stirred solution of ammonia in methanol at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Spectroscopic Characterization

-

NMR Spectroscopy: Prepare a solution of the purified compound in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

-

IR Spectroscopy: Obtain the IR spectrum of the solid product using a KBr pellet or as a thin film on a salt plate using an FTIR spectrometer.

-

Mass Spectrometry: Analyze the sample using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Visualization of Workflow

The following diagram illustrates the proposed workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Unraveling the Functional Mechanisms of 1-Benzylazetidine-2-carboxamide: A Review of Current Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylazetidine-2-carboxamide is a synthetic organic compound with a potential, yet largely unexplored, role in medicinal chemistry. This technical guide provides a comprehensive overview of the current state of knowledge regarding its mechanism of action. Extensive literature searches indicate that while the parent azetidine-2-carboxylic acid scaffold has been studied as a proline analogue, specific mechanistic studies on the this compound derivative are not publicly available. This document summarizes the known biological activities of related azetidine compounds to provide a foundational context for future research into this specific molecule.

Introduction to this compound

This compound belongs to the class of azetidine derivatives, which are four-membered nitrogen-containing heterocyclic compounds. The presence of the azetidine ring, a benzyl group at the 1-position, and a carboxamide group at the 2-position suggests its potential for diverse biological activities. Azetidine-containing compounds are of significant interest in drug discovery due to their unique conformational properties and ability to serve as constrained analogues of natural amino acids, particularly proline.

Despite its intriguing structure, dedicated studies elucidating the specific mechanism of action of this compound are absent in the current scientific literature. Therefore, this guide will focus on the known biological effects of the core azetidine-2-carboxylic acid structure and related derivatives to infer potential areas of investigation.

The Azetidine-2-Carboxylic Acid Scaffold: A Proline Analogue

The foundational structure of this compound is azetidine-2-carboxylic acid. Research on this parent compound has established its role as a proline analogue. This mimicry is the basis for its primary observed biological effects.

Incorporation into Proteins

The principal mechanism of action described for azetidine-2-carboxylic acid is its misincorporation into proteins in place of proline.[1][2] This substitution can lead to alterations in protein structure and function, which can manifest as toxicity to cells and organisms.[1] The smaller four-membered ring of azetidine, compared to the five-membered ring of proline, introduces conformational constraints that can disrupt the proper folding and stability of proteins, particularly those rich in proline like collagen.[2][3]

Inhibition of Collagen Synthesis

A direct consequence of its incorporation into proteins is the inhibition of collagen synthesis.[3] This effect has been a primary focus of studies on azetidine-2-carboxylic acid.

Potential Therapeutic Applications: Inferences from Related Compounds

While direct evidence for the therapeutic mechanism of this compound is lacking, studies on other substituted azetidine derivatives suggest potential avenues for its biological activity, particularly in the realm of neurological disorders.

Neuroprotective Effects

A study on a structurally related azetidine derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, has demonstrated significant neuroprotective effects in a mouse model of brain ischemia/reperfusion injury.[4] The proposed mechanisms for this neuroprotection include:

-

Anti-inflammatory action: Reduction of inflammatory mediators.[4]

-

Antioxidant activity: Scavenging of free radicals and enhancement of endogenous antioxidant enzymes.[4]

-

Anti-apoptotic effects: Inhibition of programmed cell death.[4]

Although this compound is not this compound, its azetidine core highlights the potential for this class of compounds to be developed as neuroprotective agents. The benzyl group in this compound could potentially influence its binding to specific targets within the central nervous system.

Postulated Experimental Workflow for Future Studies

To elucidate the mechanism of action of this compound, a systematic experimental approach is necessary. The following workflow is proposed for future research initiatives.

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Conclusion and Future Directions

The current body of scientific literature does not contain specific studies on the mechanism of action of this compound. However, based on the known biological activities of its parent scaffold, azetidine-2-carboxylic acid, and other related azetidine derivatives, it is plausible that this compound may function as a proline analogue or exhibit neuroprotective properties.

Future research should be directed towards systematic screening and target identification to uncover its primary biological targets and signaling pathways. The experimental workflow proposed in this guide provides a roadmap for such investigations. A thorough understanding of its mechanism of action is crucial for unlocking the potential therapeutic applications of this compound and for the rational design of novel drugs based on its structure. The scientific community is encouraged to undertake these studies to fill the existing knowledge gap.

References

- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L -氮杂环丁烷-2-羧酸 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Neuroprotective Effect of 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride on Brain Ischaemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to 1-Benzylazetidine-2-carboxamide in Organic Synthesis

For Immediate Release

[City, State] – December 23, 2025 – In the intricate world of organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount to the successful construction of complex and biologically active compounds. Among the diverse array of heterocyclic scaffolds, 1-benzylazetidine-2-carboxamide has emerged as a versatile and valuable intermediate, offering a unique combination of structural rigidity and synthetic handles for further elaboration. This technical guide provides an in-depth overview of its synthesis, properties, and its burgeoning role as a pivotal component in the development of novel therapeutics.

Synthesis of this compound

The preparation of this compound is typically achieved through a multi-step sequence starting from readily available precursors. A common and effective strategy involves the initial synthesis of the corresponding carboxylic acid or ester, followed by amidation.

A representative synthetic pathway commences with the N-benzylation of azetidine-2-carboxylic acid or its ester derivative. The subsequent conversion of the carboxylate functionality to the primary amide is a key transformation. While various amide bond-forming methodologies can be employed, a straightforward and efficient approach involves the treatment of the corresponding methyl ester, methyl 1-benzylazetidine-2-carboxylate, with an ammoniacal solution.

Experimental Protocol: Synthesis of this compound from Methyl 1-Benzylazetidine-2-carboxylate

A detailed experimental protocol, adapted from the synthesis of structurally similar compounds, is presented below.[1]

-

Materials:

-

Methyl 1-benzylazetidine-2-carboxylate

-

Aqueous ammonia solution (e.g., 25% NH₃·H₂O) or 7N NH₃ in methanol

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Methyl 1-benzylazetidine-2-carboxylate is dissolved in a suitable solvent, such as methanol.

-

An excess of aqueous ammonia solution is added to the solution.

-

The reaction mixture is stirred at room temperature for an extended period (e.g., 24 hours or more), with the progress of the reaction monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and water.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield the crude product.

-

Purification is achieved by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane, to afford pure this compound.

-

Table 1: Representative Reaction Parameters for Amidation

| Parameter | Condition | Reference |

| Starting Material | Methyl 1-benzylazetidine-2-carboxylate | N/A |

| Reagent | 25% NH₃·H₂O solution | [1] |

| Solvent | Methanol | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | 24 hours | [1] |

| Purification | Silica Gel Chromatography | [1] |

Note: The above protocol is a general guideline and may require optimization for specific scales and desired purity.

Physicochemical Properties and Spectroscopic Data

This compound is a stable, crystalline solid at room temperature. Its structural features, including the strained four-membered azetidine ring, the benzyl group, and the primary amide, give rise to characteristic spectroscopic signatures.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂O |

| Molecular Weight | 190.24 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, dichloromethane |

Note: Experimental values may vary depending on the purity and crystalline form of the compound.

Applications as a Building Block in Organic Synthesis

The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups and the conformational constraint imposed by the azetidine ring. This scaffold has found applications in the synthesis of more elaborate molecules, particularly in the realm of medicinal chemistry.

Synthesis of Benzimidazole Derivatives

One notable application of carboxamide-containing building blocks is in the synthesis of benzimidazoles, a privileged scaffold in numerous biologically active compounds. The general synthetic strategy involves the condensation of an ortho-phenylenediamine derivative with a carboxylic acid or its corresponding amide. This reaction typically proceeds under acidic or high-temperature conditions to facilitate the cyclization and dehydration steps, leading to the formation of the benzimidazole ring system.

While a direct multi-step synthesis starting from this compound to a specific complex benzimidazole is not explicitly detailed in the readily available literature, the conceptual workflow for such a transformation can be illustrated.

Figure 1: Conceptual workflow for the synthesis of a benzimidazole derivative from this compound.

This proposed pathway highlights the potential of this compound to introduce a substituted azetidine moiety at the 2-position of the benzimidazole core, thereby generating novel chemical entities for biological screening.

Precursor to Substituted Piperidines

The azetidine ring, being a strained four-membered heterocycle, can undergo ring-expansion reactions to form larger, more flexible ring systems like piperidines. Although specific examples detailing the ring expansion of this compound are not prevalent, this synthetic strategy is a known transformation for azetidine derivatives. Such a transformation would provide access to novel substituted piperidines, which are key components in a vast number of pharmaceuticals.

References

1-Benzylazetidine-2-carboxamide CAS number 40432-40-4 properties

An In-depth Technical Guide to 1-Benzylazetidine-2-carboxamide (CAS: 40432-40-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile organic compound featuring a unique four-membered azetidine ring. This structural motif imparts significant conformational rigidity and serves as a valuable building block in medicinal chemistry and organic synthesis. The presence of the benzyl group enhances lipophilicity, while the carboxamide functional group provides opportunities for hydrogen bonding and further chemical modification. This guide provides a comprehensive overview of its properties, synthesis, potential applications, and relevant experimental protocols. Its potential as an intermediate in the synthesis of bioactive molecules makes it a compound of interest for researchers in pharmaceutical and agrochemical development.[1]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in experimental settings.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 40432-40-4 | [1][2] |

| Molecular Formula | C₁₁H₁₄N₂O | [1][2] |

| Molecular Weight | 190.25 g/mol | [1][3] |

| Appearance | White or brown solid | [1] |

| Purity | ≥ 95% (by HPLC) | [1][4] |

| Density | 1.198 g/cm³ | [2] |

| Boiling Point | 363.3 °C at 760 mmHg | [2] |

| Flash Point | 173.5 °C | [2] |

| Refractive Index | 1.605 | [2] |

| LogP | 1.3844 | [2] |

| Topological Polar Surface Area | 46.33 Ų | [2] |

Spectroscopic Data (Predicted)

While specific experimental spectra for this exact compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum would feature characteristic signals for the benzyl group protons (typically in the 7.2-7.4 ppm range), the benzylic methylene protons (a singlet or AB quartet around 4.5 ppm), and the protons of the azetidine ring (multiplets in the 2.0-4.0 ppm range). The amide protons (NH₂) would likely appear as two broad singlets between 7.5 and 8.5 ppm.[5][6] Protons on carbons alpha to the carbonyl group are expected to resonate around 2.0-3.0 ppm.[5]

-

¹³C NMR: The carbonyl carbon of the amide would appear significantly downfield (around 170 ppm). Aromatic carbons from the benzyl group would be observed in the 125-140 ppm region. The benzylic methylene carbon and the carbons of the azetidine ring would be found in the aliphatic region (approximately 20-70 ppm).[7][8]

-

IR Spectroscopy: Key vibrational bands would include N-H stretching from the primary amide (two bands in the 3170-3500 cm⁻¹ region), C=O stretching (Amide I band, around 1650 cm⁻¹), and N-H bending (Amide II band, around 1620 cm⁻¹).[5][7] Aromatic C-H and C=C stretching bands from the benzyl group would also be present.

Synthesis and Reactivity

Proposed Synthetic Route

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A common approach involves the N-benzylation of an azetidine-2-carboxylic acid derivative followed by amidation.[9][10] The workflow below illustrates a plausible synthetic pathway.

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity

The compound possesses two primary reactive sites: the amide functional group and the azetidine ring.

-

Amide Group: The amide can undergo hydrolysis under strong acidic or basic conditions to yield the corresponding carboxylic acid. It can also be reduced to an amine.

-

Azetidine Ring: The strained four-membered ring can be susceptible to ring-opening reactions under certain conditions, although the N-benzyl group provides some stability.

-

N-Benzyl Group: The benzyl group can be removed via catalytic hydrogenation (debenzylation) to yield the parent azetidine-2-carboxamide.

Applications and Biological Activity

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules for various applications.[1]

-

Pharmaceutical Development: It serves as a building block for novel therapeutic agents. Its structural features are found in compounds explored for analgesic and anti-inflammatory properties.[1] The rigid azetidine scaffold is often used by medicinal chemists to restrict the conformation of a molecule, which can lead to improved selectivity and potency for biological targets.

-

Organic Synthesis: In a broader context, it is a useful intermediate for creating complex nitrogen-containing heterocyclic compounds.[1]

-

Biochemical Research: The carboxamide moiety is a common feature in enzyme inhibitors. Derivatives of this compound could be investigated as potential inhibitors for various enzymes, such as proteases or ceramidases, providing insights into metabolic pathways and potential therapeutic targets.[1][11][12]

-

Agrochemicals: The azetidine core is also explored in the design of novel pesticides and herbicides.[1]

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and a potential biological evaluation of this compound.

Detailed Synthesis Protocol

This protocol is based on established chemical transformations for similar compounds.[9][10]

Step 1: Synthesis of Methyl 1-benzylazetidine-2-carboxylate

-

Esterification: To a solution of azetidine-2-carboxylic acid (1.0 eq) in methanol (10 mL/g), add sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the mixture to reflux and stir for 12-18 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl azetidine-2-carboxylate.

-

Benzylation: Dissolve the crude methyl azetidine-2-carboxylate (1.0 eq) in acetonitrile (15 mL/g).

-

Add potassium carbonate (2.5 eq) and benzyl bromide (1.2 eq).

-

Heat the mixture to reflux and stir for 8-12 hours until TLC analysis indicates the consumption of the starting material.

-

Cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure methyl 1-benzylazetidine-2-carboxylate.

Step 2: Synthesis of this compound

-

Dissolve methyl 1-benzylazetidine-2-carboxylate (1.0 eq) in a 7N solution of ammonia in methanol (20 mL/g).

-

Stir the mixture in a sealed vessel at room temperature for 24-48 hours. Monitor the reaction progress by HPLC or TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield this compound as a solid.[10]

-

Recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexanes) for further purification if necessary.

Protocol: In Vitro Enzyme Inhibition Assay (Generic)

Given its potential application in biochemical research, this protocol outlines a general workflow for screening the compound against a target enzyme.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare a series of dilutions of the compound in assay buffer to achieve the desired final concentrations.

-

Prepare solutions of the target enzyme and its corresponding substrate in assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer.

-

Add a small volume of the compound solution (or DMSO for control wells).

-

Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37 °C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Normalize the rates relative to the DMSO control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Caption: General workflow for an in vitro enzyme inhibition assay.

Safety and Handling

It is essential to handle this compound with appropriate safety precautions in a laboratory setting.

-

Hazard Identification:

-

Precautionary Measures:

-

First Aid:

-

Storage and Stability:

-

Incompatibilities:

-

Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]

-

Conclusion

This compound (CAS 40432-40-4) is a valuable chemical intermediate with significant potential in drug discovery and organic synthesis. Its unique azetidine scaffold and versatile functional groups make it an attractive starting point for the development of novel bioactive molecules. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, potential applications, and necessary safety protocols to aid researchers in its effective and safe utilization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound|40432-40-4 - MOLBASE Encyclopedia [m.molbase.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. calpaclab.com [calpaclab.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. Buy Methyl 1-benzylazetidine-2-carboxylate (EVT-1174338) | 117396-78-8 [evitachem.com]

- 10. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]

- 11. Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and Mechanism of Action of Small Molecule Inhibitors of Ceramidases - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Benzylazetidine-2-carboxamide molecular weight and formula

Technical Guide: 1-Benzylazetidine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of this compound, a substituted azetidine derivative. Due to the limited availability of public data on this specific molecule, this document focuses on its fundamental physicochemical properties and a proposed synthetic route derived from established methodologies for analogous compounds. Azetidine scaffolds are of significant interest in medicinal chemistry, often serving as constrained bioisosteres that can enhance pharmacological properties. While the biological profile of this compound is not extensively documented, related azetidine-2-carboxamides have been investigated for activities including the inhibition of STAT3 and GABA uptake. This guide serves as a foundational resource for researchers interested in the synthesis and potential evaluation of this compound.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These properties are essential for experimental design, including reaction stoichiometry, and for the interpretation of analytical data.

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂O |

| Molecular Weight | 190.24 g/mol |

| Exact Mass | 190.110613 g/mol |

Proposed Synthetic Protocol

The following is a proposed experimental protocol for the synthesis of this compound. This procedure is adapted from established methods for the synthesis of structurally similar compounds, including the amidation of N-benzyl-azetidine-2-carboxylic acid.

Objective: To synthesize this compound from 1-Benzylazetidine-2-carboxylic acid.

Materials:

-

1-Benzylazetidine-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or a suitable peptide coupling agent (e.g., HATU, HBTU)

-

Ammonia solution (e.g., 25% in water or 7N in methanol)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve 1-Benzylazetidine-2-carboxylic acid in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (approximately 1.2 equivalents) dropwise to the solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-3 hours until the formation of the acyl chloride is complete (monitor by TLC or IR spectroscopy).

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

-

Amidation:

-

Dissolve the resulting crude acyl chloride in anhydrous dichloromethane.

-

Cool the solution to 0 °C.

-

Slowly add an excess of concentrated ammonia solution.

-

Stir the reaction mixture vigorously at 0 °C for 1 hour and then at room temperature overnight.

-

-

Work-up and Extraction:

-

Quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude this compound by silica gel column chromatography, using a suitable eluent system such as a gradient of methanol in dichloromethane.

-

Combine the fractions containing the pure product and evaporate the solvent to yield the final compound.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized this compound using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.

-

Visualized Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound from its carboxylic acid precursor.

Caption: Proposed synthesis of this compound.

In-Depth Technical Guide: Reactivity and Stability Profile of 1-Benzylazetidine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylazetidine-2-carboxamide is a substituted azetidine derivative of interest in medicinal chemistry and drug discovery. Its unique four-membered ring structure imparts specific conformational rigidity and reactivity. This technical guide provides a comprehensive overview of the reactivity and stability profile of this compound, drawing from available data on related azetidine compounds. The information presented herein is intended to support researchers in the handling, development, and application of this and similar molecules.

Introduction

Azetidines are four-membered saturated nitrogen-containing heterocycles that serve as important scaffolds in medicinal chemistry.[1] The ring strain inherent in the azetidine ring, which is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, governs its chemical behavior.[2] The N-benzyl group and the C-2 carboxamide functionality in this compound further influence its reactivity, stability, and potential biological interactions. Understanding this profile is crucial for its application as a building block in the synthesis of more complex molecules and for the development of stable pharmaceutical formulations.

Physicochemical Properties

While specific experimental data for this compound is limited, the following properties can be estimated based on its structure and data from related compounds.

| Property | Estimated Value/Characteristic | Reference |

| Molecular Formula | C₁₁H₁₄N₂O | |

| Molecular Weight | 190.24 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Likely soluble in organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water. | |

| pKa (of the azetidine nitrogen) | The pKa of the azetidine nitrogen in a related N-phenyl azetidine derivative was determined to be 4.3. The presence of the electron-withdrawing carboxamide group at the C-2 position is expected to lower the basicity of the azetidine nitrogen. | [3] |

Reactivity Profile

The reactivity of this compound is primarily dictated by the strained azetidine ring and the amide functional group.

Reactions at the Azetidine Ring

The reactivity of the azetidine ring is largely influenced by its ring strain, making it susceptible to ring-opening reactions, particularly under acidic conditions.[3][4]

-

Acid-Mediated Ring Opening: In the presence of strong acids, the azetidine nitrogen can be protonated, forming an azetidinium ion. This strained, positively charged intermediate is susceptible to nucleophilic attack, leading to ring opening.[5] For instance, in a study on aryl azetidines, an acid-mediated intramolecular ring-opening decomposition was observed, initiated by the protonation of the azetidine nitrogen.[3]

-

N-Dealkylation: The benzyl group on the nitrogen can potentially be cleaved under various conditions, such as catalytic hydrogenation (e.g., using Pd/C and H₂), to yield the corresponding secondary amine. This is a common deprotection strategy in organic synthesis.

Reactions of the Carboxamide Group

The carboxamide functional group is generally stable but can undergo hydrolysis under acidic or basic conditions.

-

Hydrolysis:

-

Acidic Hydrolysis: Under strong acidic conditions and elevated temperatures, the amide bond can be hydrolyzed to yield 1-benzylazetidine-2-carboxylic acid and ammonia.

-

Basic Hydrolysis: Strong basic conditions can also promote hydrolysis of the amide to the corresponding carboxylic acid.

-

A study on a different azetidine-containing molecule, G334089, which also contains an amide linkage, demonstrated that amide bond hydrolysis is a key degradation pathway under hydrolytic conditions.[5]

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and formulation. While specific stability data is not available, a general profile can be inferred from the behavior of related azetidine derivatives. Azetidine is generally considered to be a stable heterocycle under standard conditions.[1]

pH Stability

Based on studies of similar compounds, this compound is expected to be most stable at neutral pH.

| Condition | Expected Stability | Potential Degradation Products | Reference |

| Acidic (pH < 4) | Unstable, degradation likely | Ring-opened products, 1-benzylazetidine-2-carboxylic acid | [3][5] |

| Neutral (pH 6-8) | Generally stable | - | |

| Basic (pH > 10) | Potentially unstable, especially at elevated temperatures | 1-benzylazetidine-2-carboxylic acid | [5] |

Thermal Stability

Thermal stability is an important factor for processing and storage. While no specific data exists for this compound, azetidine derivatives are generally considered to have reasonable thermal stability. However, at elevated temperatures, degradation can be expected.

Photostability

The presence of the benzyl group, which contains a chromophore, suggests that the molecule may be susceptible to photodegradation. Photostability testing according to ICH guidelines would be necessary to fully characterize this aspect.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to fully characterize the reactivity and stability of this compound.

Synthesis of this compound

A plausible synthetic route can be adapted from the synthesis of a similar compound, (S)-1-((S)-1′-phenylethyl)azetidine-2-carboxamide.[6]

Step 1: Synthesis of 1-Benzylazetidine-2-carbonitrile This step would involve the benzylation of commercially available azetidine-2-carbonitrile.

Step 2: Hydrolysis of the Nitrile to the Carboxamide The nitrile can be hydrolyzed to the primary amide using aqueous ammonia.[6]

-

Materials: 1-Benzylazetidine-2-carbonitrile, 25% aqueous ammonia solution, Dichloromethane (CH₂Cl₂), Brine, Sodium sulfate (Na₂SO₄).

-

Procedure:

-

A mixture of 1-benzylazetidine-2-carbonitrile (1 equivalent) and 25% aqueous ammonia solution is stirred at room temperature for 24 hours.

-

The resulting mixture is extracted with dichloromethane.

-

The combined organic extracts are washed with brine.

-

The solution is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

-

Forced Degradation Studies

To assess the intrinsic stability of the molecule, forced degradation studies under various stress conditions are recommended.

5.2.1. Acidic and Basic Hydrolysis

-

Materials: this compound, 0.1 M Hydrochloric acid (HCl), 0.1 M Sodium hydroxide (NaOH), Methanol, HPLC grade water.

-

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

For acid hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL.

-

For basic hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 1 mg/mL.

-

Incubate the solutions at a controlled temperature (e.g., 60 °C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots and analyze by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

-

5.2.2. Thermal Degradation

-

Procedure:

-

Place a known amount of solid this compound in a controlled temperature oven (e.g., 80 °C).

-

Sample at various time points and analyze for degradation by HPLC.

-

5.2.3. Photodegradation

-

Procedure:

-

Expose a solution of this compound (in a photostable solvent like acetonitrile/water) and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the samples by HPLC to assess the extent of degradation.

-

Visualizations

Logical Relationship of Stability Factors

Caption: Factors influencing the stability of this compound.

Experimental Workflow for Stability Testing

References

- 1. Azetidines - Enamine [enamine.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]

The Azetidine Scaffold: A Technical Guide to 1-Benzylazetidine-2-carboxamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 1-benzylazetidine-2-carboxamide scaffold and its applications in modern medicinal chemistry. The unique conformational rigidity of the azetidine ring offers distinct advantages in the design of novel therapeutic agents, allowing for precise spatial orientation of substituents and enhancing binding affinity and selectivity for biological targets.[1] This document details the synthesis, biological activities, and experimental protocols related to this promising scaffold, with a focus on its role in the development of inhibitors for key biological targets such as STAT3 and GABA transporters.

Core Scaffold: this compound

The this compound core serves as a valuable starting point for the development of a diverse range of bioactive molecules. The benzyl group at the 1-position can be readily modified or removed, while the carboxamide at the 2-position provides a handle for introducing various substituents to explore structure-activity relationships (SAR). The constrained nature of the four-membered azetidine ring makes it a conformationally restricted amino acid analog, a feature that can be exploited to improve pharmacological properties.[2][3]

Therapeutic Applications and Quantitative Data

Derivatives of the azetidine-2-carboxamide scaffold have shown significant promise in several therapeutic areas, most notably in oncology and neuroscience.

As STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cancer cell proliferation and survival, making it a prime target for anticancer drug development.[4] A series of (R)-azetidine-2-carboxamide analogs have been identified as potent STAT3 inhibitors with sub-micromolar potencies.[5] The replacement of a proline core with the more constrained azetidine ring led to a significant enhancement in inhibitory activity.[5]

| Compound ID | Target | Assay | IC50 (µM) | Selectivity vs. STAT1/STAT5 | Reference |

| 5a | STAT3 | DNA-binding | 0.55 | > 18 µM | [5] |

| 5o | STAT3 | DNA-binding | 0.38 | > 18 µM | [5] |

| 8i | STAT3 | DNA-binding | 0.34 | > 18 µM | [5] |

| H172 | STAT3 | DNA-binding | 0.98 ± 0.05 | > 15.8 µM | [6] |

| H182 | STAT3 | DNA-binding | 0.66 ± 0.10 | > 15.8 µM | [6] |

| H120 | STAT3 | DNA-binding | 1.75 ± 0.19 | > 15.8 µM | [6] |

| H105 | STAT3 | DNA-binding | 2.07 ± 0.12 | > 15.8 µM | [6] |

As GABA Uptake Inhibitors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and inhibition of GABA transporters (GATs) can enhance GABAergic neurotransmission.[7] This mechanism is a key strategy for treating epilepsy and other neurological disorders.[7] Azetidine-based compounds, as conformationally constrained analogs of GABA, have been explored as potent GAT inhibitors.[4]

| Compound | Target | IC50 (µM) | Reference |

| Tiagabine | GAT-1 | 0.07 | [8] |

| NNC-711 | GAT-1 | 0.04 | [8] |

| (S)-SNAP-5114 | GAT-3 | ~3.1 |

Experimental Protocols

Synthesis of (S)-1-Benzylazetidine-2-carboxamide

This protocol describes a potential two-step synthesis starting from the commercially available (S)-azetidine-2-carboxylic acid.

Step 1: Synthesis of (S)-1-Benzylazetidine-2-carboxylic Acid

This step involves the N-benzylation of (S)-azetidine-2-carboxylic acid.

-

Materials: (S)-azetidine-2-carboxylic acid, benzyl bromide, sodium carbonate (Na₂CO₃), ethanol, water, ethyl acetate, hydrochloric acid (HCl).

-

Procedure:

-

Dissolve (S)-azetidine-2-carboxylic acid (1 equivalent) and sodium carbonate (2.5 equivalents) in a mixture of ethanol and water.

-

Add benzyl bromide (1.2 equivalents) dropwise to the stirring solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Wash the aqueous residue with ethyl acetate to remove unreacted benzyl bromide.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-benzylazetidine-2-carboxylic acid.

-

Step 2: Amidation of (S)-1-Benzylazetidine-2-carboxylic Acid

This step converts the carboxylic acid to the corresponding primary amide.

-

Materials: (S)-1-benzylazetidine-2-carboxylic acid, thionyl chloride (SOCl₂), dichloromethane (DCM), aqueous ammonia (NH₃·H₂O), saturated sodium bicarbonate solution.

-

Procedure:

-

Suspend (S)-1-benzylazetidine-2-carboxylic acid (1 equivalent) in dry dichloromethane.

-

Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 2-3 hours until a clear solution is formed.

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude acyl chloride in dry dichloromethane and add it dropwise to a stirred, cooled (0 °C) solution of concentrated aqueous ammonia.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (S)-1-benzylazetidine-2-carboxamide.

-

Biological Assays

STAT3 DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay determines the ability of a compound to inhibit the binding of STAT3 to its DNA consensus sequence.

-

Materials: Nuclear extracts from cells with activated STAT3, [³²P]-labeled high-affinity sis-inducible element (hSIE) probe (5′-AGCTTCATTTCCCGTAAATCCCTA-3′), poly(dI-dC), binding buffer (10 mM HEPES, pH 7.9, 50 mM KCl, 10% glycerol, 1 mM DTT), test compounds.

-

Procedure:

-

Prepare nuclear extracts from appropriate cells (e.g., NIH3T3/v-Src fibroblasts).[5]

-

Pre-incubate the nuclear extracts with increasing concentrations of the test compound or vehicle (DMSO) for 30 minutes at room temperature.[5]

-

Add the [³²P]-labeled hSIE probe and poly(dI-dC) to the mixture.

-

Incubate for an additional 20 minutes at room temperature to allow for STAT3-DNA binding.

-

Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Dry the gel and visualize the bands by autoradiography.

-

Quantify the band corresponding to the STAT3:DNA complex using densitometry to determine the IC50 value.[5]

-

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

-

Materials: Bacterial culture, Mueller-Hinton Broth (MHB), 96-well microtiter plates, test compounds.

-

Procedure:

-

Prepare a standardized inoculum of the test bacterium in MHB.

-

Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

-

Visualizations

STAT3 Signaling Pathway

Caption: The STAT3 signaling pathway and the inhibitory action of azetidine-2-carboxamide derivatives.

Experimental Workflow for STAT3 Inhibition Assay

References

- 1. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]

- 2. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]

- 4. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. jmchemsci.com [jmchemsci.com]

Methodological & Application

Chiral Synthesis of 1-Benzylazetidine-2-carboxamide Enantiomers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral synthesis of the (S)- and (R)-enantiomers of 1-benzylazetidine-2-carboxamide. This compound serves as a valuable building block in medicinal chemistry, and the control of its stereochemistry is crucial for the development of selective therapeutic agents. The protocols outlined below describe a robust method involving the chemical resolution of racemic 1-benzylazetidine-2-carboxylic acid followed by amidation.

Overview of the Synthetic Strategy

The chiral synthesis of this compound enantiomers is achieved through a two-step process. The first key step is the resolution of the racemic carboxylic acid precursor, followed by the conversion of the enantiomerically pure acid to the corresponding primary amide.

Key steps include:

-

Chiral Resolution: Separation of the racemic 1-benzylazetidine-2-carboxylic acid into its individual (S)- and (R)-enantiomers using a chiral resolving agent.

-

Amidation: Conversion of the enantiopure carboxylic acid to the desired this compound.

-

Chiral Analysis: Determination of the enantiomeric excess (ee%) of the final product using chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables summarize the expected quantitative data for the key steps in the synthesis.

Table 1: Chiral Resolution of 1-Benzylazetidine-2-carboxylic acid

| Step | Reactants | Resolving Agent | Product | Yield (%) | Purity (ee%) |

| Resolution | Racemic 1-benzylazetidine-2-carboxylic acid | D-(+)-α-phenylethylamine | (S)-1-benzylazetidine-2-carboxylic acid | High | >98% |

Table 2: Amidation of Enantiopure 1-Benzylazetidine-2-carboxylic acid

| Starting Material | Reagents | Product | Yield (%) |

| (S)-1-benzylazetidine-2-carboxylic acid | EDC, NHS, Ammonium Hydroxide | (S)-1-benzylazetidine-2-carboxamide | 70-80% |

| (R)-1-benzylazetidine-2-carboxylic acid | EDC, NHS, Ammonium Hydroxide | (R)-1-benzylazetidine-2-carboxamide | 70-80% |

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic 1-Benzylazetidine-2-carboxylic acid

This protocol describes the resolution of racemic 1-benzylazetidine-2-carboxylic acid to obtain the (S)-enantiomer using D-(+)-α-phenylethylamine as the resolving agent. The (R)-enantiomer can be obtained from the mother liquor by a similar process using L-(-)-α-phenylethylamine.

Materials:

-

Racemic 1-benzylazetidine-2-carboxylic acid

-

D-(+)-α-phenylethylamine

-

Methanol

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Salt Formation:

-

Dissolve racemic 1-benzylazetidine-2-carboxylic acid (1 equivalent) in methanol.

-

Add D-(+)-α-phenylethylamine (0.5 equivalents) to the solution.

-

Stir the mixture at room temperature to allow for the formation of the diastereomeric salt.

-

Slowly add diethyl ether to the solution to induce precipitation of the less soluble diastereomeric salt.

-

Stir the resulting suspension at a low temperature (e.g., 0-5 °C) for several hours to maximize precipitation.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated salt by vacuum filtration.

-

Wash the salt with a small amount of cold diethyl ether to remove impurities.

-

The collected salt is the D-(+)-α-phenylethylamine salt of (S)-1-benzylazetidine-2-carboxylic acid.

-

-

Liberation of the (S)-Enantiomer:

-

Suspend the diastereomeric salt in a mixture of water and ethyl acetate.

-

Acidify the mixture to pH 1-2 by the dropwise addition of 1 M HCl while stirring.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure using a rotary evaporator to yield (S)-1-benzylazetidine-2-carboxylic acid.

-

-

Determination of Enantiomeric Purity:

-

The enantiomeric purity of the carboxylic acid can be determined by chiral HPLC after conversion to a suitable derivative (e.g., a methyl ester).

-

Protocol 2: Synthesis of (S)-1-Benzylazetidine-2-carboxamide

This protocol details the conversion of enantiopure (S)-1-benzylazetidine-2-carboxylic acid to its corresponding primary amide using a carbodiimide coupling agent.

Materials:

-

(S)-1-benzylazetidine-2-carboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Aqueous ammonia solution (e.g., 28-30%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve (S)-1-benzylazetidine-2-carboxylic acid (1 equivalent) in anhydrous DCM.

-

Add NHS (1.1 equivalents) and EDC (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester.

-

-

Amidation:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia solution to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure (S)-1-benzylazetidine-2-carboxamide.

-

Protocol 3: Chiral HPLC Analysis of this compound Enantiomers

This protocol provides a general method for the determination of the enantiomeric excess (ee%) of the final product. The specific column and mobile phase may require optimization.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralpak IA, IB, or IC)

-

HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

-

Amine modifier (e.g., diethylamine, DEA) for basic compounds

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of the this compound in the mobile phase to a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions (Example):

-

Column: Chiralpak IA (or similar polysaccharide-based CSP)

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier (e.g., 0.1% DEA).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm)

-

Injection Volume: 10 µL

-

-

Data Analysis:

-

Integrate the peak areas for the two enantiomers.

-

Calculate the enantiomeric excess (ee%) using the following formula: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

-

Visualizations

Caption: Workflow for the chiral synthesis of (S)-1-benzylazetidine-2-carboxamide.

Caption: Experimental workflow for chiral HPLC analysis.

Application Notes and Protocols for the Optical Resolution of Racemic 1-Benzylazetidine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Consequently, the production of enantiomerically pure active pharmaceutical ingredients (APIs) is a critical aspect of drug development. 1-Benzylazetidine-2-carboxamide is a chiral molecule with potential applications in medicinal chemistry. This document provides detailed application notes and protocols for the optical resolution of its racemic mixture. The methods described herein are based on established chemical and biochemical principles for the separation of enantiomers and can be adapted and optimized for the specific target compound.

Three primary strategies for the optical resolution of racemic amines and amides are presented:

-